N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a complex organic compound that features a benzimidazole core, a phthalazine moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to produce the desired benzimidazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the benzimidazole core.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine: Shares the benzimidazole core but has a thiazole ring instead of a phthalazine moiety.
N-(1H-benzimidazol-2-yl)-3-methylbenzamide: Similar structure but lacks the sulfonamide group.
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is unique due to its combination of a benzimidazole core, a phthalazine moiety, and a sulfonamide group. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C29H23BrN6O2S |
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Molecular Weight |
599.5 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-5-[4-(4-bromoanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C29H23BrN6O2S/c1-18-10-11-19(16-26(18)39(37,38)31-17-27-33-24-8-4-5-9-25(24)34-27)28-22-6-2-3-7-23(22)29(36-35-28)32-21-14-12-20(30)13-15-21/h2-16,31H,17H2,1H3,(H,32,36)(H,33,34) |
InChI Key |
KAGYSTGUMMGMNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Br)S(=O)(=O)NCC5=NC6=CC=CC=C6N5 |
Origin of Product |
United States |
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